2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde
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Overview
Description
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is characterized by a benzaldehyde core substituted with dimethyl and pyrrolidinyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
4-Pyrrolidinylbenzaldehyde: Does not have the dimethyl substitutions, which can affect its reactivity and applications.
Uniqueness
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of both dimethyl and pyrrolidinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
IUPAC Name |
2,5-dimethyl-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-8-13(14-5-3-4-6-14)11(2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYYUJCKCOLIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCC2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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